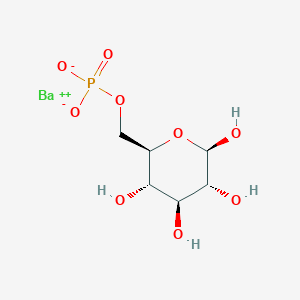
d-Glucose, 6-(dihydrogen phosphate), barium salt
説明
d-Glucose, 6-(dihydrogen phosphate), barium salt, also known as barium glucose-6-phosphate, is a chemical compound with the molecular formula C6H13O9P·Ba. It is a barium salt of glucose-6-phosphate, a crucial intermediate in cellular metabolism.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized by reacting glucose-6-phosphate with barium chloride in an aqueous solution. The reaction typically occurs under acidic conditions to ensure the formation of the barium salt.
Industrial Production Methods: On an industrial scale, the compound is produced through a controlled reaction process involving glucose-6-phosphate and barium chloride. The reaction mixture is carefully monitored to maintain the desired pH and temperature, ensuring the formation of the barium salt.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often catalyzed by enzymes such as glucose-6-phosphate dehydrogenase.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: The phosphate group in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Enzymes like glucose-6-phosphate dehydrogenase, NADP+, and NADPH.
Reduction: Specific reducing agents under controlled conditions.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: 6-phosphogluconolactone and NADPH.
Reduction: Reduced forms of glucose-6-phosphate.
Substitution: Various substituted glucose-6-phosphate derivatives.
特性
CAS番号 |
58823-95-3 |
|---|---|
分子式 |
C6H11BaO9P |
分子量 |
395.45 g/mol |
IUPAC名 |
barium(2+);[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate |
InChI |
InChI=1S/C6H13O9P.Ba/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H2,11,12,13);/q;+2/p-2/t2-,3-,4+,5-,6?;/m1./s1 |
InChIキー |
FFNFQIZRCUHVAP-BMZZJELJSA-L |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
正規SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
他のCAS番号 |
58823-95-3 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
科学的研究の応用
Chemistry: The compound is used as a reagent in biochemical assays and research studies to understand glucose metabolism and related pathways. Biology: It plays a role in studying cellular respiration and energy production in cells. Medicine: The compound is used in diagnostic tests and treatments related to metabolic disorders. Industry: It is utilized in the production of biofuels and other biotechnological applications.
作用機序
The compound exerts its effects by participating in metabolic pathways, primarily the pentose phosphate pathway and glycolysis. It acts as a substrate for enzymes like glucose-6-phosphate dehydrogenase, which catalyzes the oxidation of glucose-6-phosphate to 6-phosphogluconolactone, producing NADPH in the process. NADPH is essential for biosynthetic reactions and maintaining cellular redox balance.
Molecular Targets and Pathways Involved:
Pentose Phosphate Pathway: Provides NADPH and ribose-5-phosphate for nucleotide synthesis.
Glycolysis: Contributes to the production of ATP and pyruvate.
類似化合物との比較
D-Glucose-6-phosphate (sodium salt)
D-Glucose-6-phosphate (disodium salt)
D-Glucose-6-phosphate (potassium salt)
Uniqueness: d-Glucose, 6-(dihydrogen phosphate), barium salt is unique due to its barium ion, which influences its solubility and reactivity compared to other salts of glucose-6-phosphate. This makes it particularly useful in specific biochemical and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


